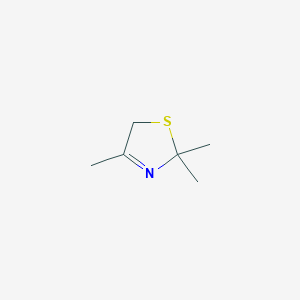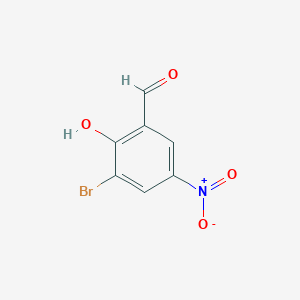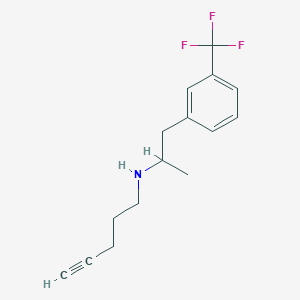![molecular formula C14H12S2 B098313 9,10-Dithiatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene CAS No. 18656-15-0](/img/structure/B98313.png)
9,10-Dithiatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dithiatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene, also known as DITHI, is a sulfur-containing heterocyclic compound that has gained attention due to its unique structure and potential applications in various fields, especially in medicinal chemistry. In
Mechanism of Action
The mechanism of action of 9,10-Dithiatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene is not fully understood, but it is believed to involve the interaction of the sulfur atoms in this compound with biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzymatic activity and the disruption of cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce cell death in various cancer cell lines, including breast, lung, and colon cancer cells. It has also been demonstrated to inhibit the replication of HIV and hepatitis C virus. In addition, this compound has been found to exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
Advantages and Limitations for Lab Experiments
One advantage of using 9,10-Dithiatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene in lab experiments is its unique structure, which allows for the construction of supramolecular structures and the development of new materials. However, this compound is also highly reactive and can be difficult to handle, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 9,10-Dithiatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene. One area of interest is the development of this compound-based materials for applications such as sensing and catalysis. Another direction is the investigation of the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Additionally, the synthesis of new this compound derivatives and the optimization of the synthesis method are areas of ongoing research.
Synthesis Methods
The synthesis of 9,10-Dithiatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene involves the reaction of 1,3-dithiol-2-one with 1,3-butadiene under high temperature and pressure conditions. The yield of this compound can be improved by optimizing the reaction parameters such as temperature, pressure, and reaction time.
Scientific Research Applications
9,10-Dithiatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess various biological activities such as anticancer, antiviral, and antibacterial properties. This compound has also been investigated as a fluorescent probe for detecting metal ions and as a building block for constructing supramolecular structures.
properties
CAS RN |
18656-15-0 |
|---|---|
Molecular Formula |
C14H12S2 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
9,10-dithiatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene |
InChI |
InChI=1S/C14H12S2/c1-3-7-13-11(5-1)9-15-16-10-12-6-2-4-8-14(12)13/h1-8H,9-10H2 |
InChI Key |
JWGGRLQPKMPIMW-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3CSS1 |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3CSS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







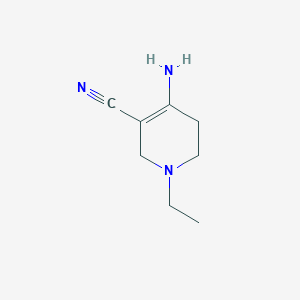

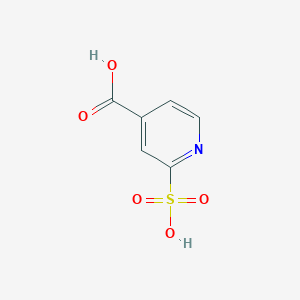
![4-methyl-N-[(E)-1-phenylpropylideneamino]benzenesulfonamide](/img/structure/B98247.png)
